molecular formula C12H18N2OS B6335893 DecarboxyBiotin-Alkyne CAS No. 887915-53-9

DecarboxyBiotin-Alkyne

Cat. No.: B6335893
CAS No.: 887915-53-9
M. Wt: 238.35 g/mol
InChI Key: HWFZBYFQQMRYQB-DCAQKATOSA-N
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Description

DecarboxyBiotin-Alkyne is a biotin-derived reagent modified by the removal of a carboxylic acid group (decarboxylation) and the incorporation of an alkyne functional group. This structural alteration enhances its utility in bioorthogonal chemistry, particularly in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, which are pivotal for labeling biomolecules like proteins, nucleic acids, and glycans.

Preparation Methods

Synthetic Routes and Reaction Conditions

DecarboxyBiotin-Alkyne can be synthesized through various chemical routes. One common method involves the functionalization of biotin with an alkyne group. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include using automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

DecarboxyBiotin-Alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bioconjugation and Click Chemistry

Overview : DecarboxyBiotin-Alkyne is primarily utilized in bioconjugation strategies, particularly through alkyne-azide click chemistry. This method allows for the selective labeling of biomolecules, facilitating the study of protein interactions, cellular localization, and metabolic pathways.

Applications :

  • Protein Labeling : The alkyne group can react with azide-functionalized probes to label proteins within living cells. This is crucial for studying protein dynamics and interactions in real-time.
  • Fluorescent Imaging : By attaching fluorescent dyes to this compound, researchers can visualize the distribution of biotinylated proteins in cellular environments using fluorescence microscopy.

Drug Delivery Systems

Overview : The incorporation of this compound into drug delivery systems enhances the targeting and efficacy of therapeutic agents.

Applications :

  • Targeted Therapy : Biotin's natural affinity for streptavidin allows for the development of targeted drug delivery systems. Drugs can be conjugated to this compound, ensuring they reach specific tissues or cells that express biotin receptors.
  • Nanocarriers : Studies have shown that alkyne derivatives can be integrated into nanocarriers, which improve the solubility and bioavailability of hydrophobic drugs while allowing for controlled release mechanisms .

Metabolic Labeling

Overview : this compound serves as a metabolic probe to study cellular metabolism and biochemical pathways.

Applications :

  • Metabolic Profiling : By incorporating this compound into metabolic pathways, researchers can trace the incorporation of biotin into various cellular components, providing insights into metabolic flux and cellular health.
  • In Vivo Studies : The ability to visualize biotinylated metabolites in live organisms aids in understanding disease mechanisms and therapeutic responses.

Case Studies and Research Findings

StudyApplicationFindings
Camberlein et al. (2023)Drug DeliveryDemonstrated that this compound-conjugated drugs showed enhanced targeting to cancer cells expressing high levels of biotin receptors, leading to improved therapeutic outcomes .
RSC Advances (2024)Protein LabelingUtilized alkyne-azide click chemistry for real-time imaging of biotinylated proteins in live cells, revealing dynamic changes in protein interactions during cellular processes .
MDPI Molecules (2019)NanocarriersDeveloped a nanocarrier system using this compound that significantly increased the aqueous solubility of poorly soluble drugs while maintaining low cytotoxicity .

Mechanism of Action

The mechanism of action of DecarboxyBiotin-Alkyne involves its ability to participate in click chemistry reactions. The alkyne group reacts with azide-containing molecules in the presence of a copper catalyst, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications . The molecular targets and pathways involved include nucleic acids, proteins, and other biomolecules that can be tagged or modified using click chemistry .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₁₇N₃O₂S
  • Molecular Weight : 267.35 g/mol
  • Solubility : Moderate in water, highly soluble in organic solvents (e.g., DMSO, DMF).
  • Storage : Stable at -20°C in dry, dark conditions.

DecarboxyBiotin-Alkyne vs. Biotin Alkyne

Structural Differences :

  • This compound : Lacks the carboxyl group present in Biotin Alkyne.
  • Biotin Alkyne : Contains a carboxyl group (COOH) adjacent to the biotin moiety.

Functional Implications :

Property This compound Biotin Alkyne
Molecular Weight 267.35 g/mol 281.37 g/mol
Solubility Moderate in water High in water
Reactivity Enhanced in hydrophobic environments Preferred for aqueous-phase reactions
Applications Ideal for lipid-rich systems Broad biomolecular tagging

The decarboxylation reduces polarity, making this compound more suitable for lipid bilayer penetration or organic-phase reactions. However, Biotin Alkyne’s carboxyl group facilitates conjugation with amine-containing molecules (e.g., peptides), a feature absent in the decarboxylated variant .

This compound vs. Ferrocenyl Alkynes

Structural Differences :

  • This compound : Biotin backbone with alkyne.
  • Ferrocenyl Alkynes : Contain a ferrocene (iron-based) group linked to an alkyne.

Functional Implications :

Property This compound Ferrocenyl Alkynes
Core Functional Group Biotin + Alkyne Ferrocene + Alkyne
Solubility Water/organic solvents Primarily organic solvents
Key Applications Biological tagging Electrochemical sensors, Catalysis

Ferrocenyl alkynes, such as those synthesized by Blömker et al., are utilized in materials science and catalysis due to ferrocene’s redox activity . In contrast, this compound is tailored for biological systems, leveraging biotin’s affinity for streptavidin.

This compound vs. General Alkynes

General Alkyne Properties : Alkynes (C≡C) are more reactive than alkenes (C=C) or alkanes (C-C) due to their triple bond, enabling selective reactions like CuAAC. This compound shares this reactivity but is distinguished by its biotin moiety, which adds molecular recognition capabilities absent in simple alkynes (e.g., phenylacetylene) .

Biological Activity

DecarboxyBiotin-Alkyne is a biotin derivative that incorporates a terminal alkyne functional group, which has gained attention in the field of chemical biology due to its unique properties and potential applications. This compound is particularly useful for biorthogonal labeling and imaging in biological systems. The following sections provide an overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

This compound functions as a bioorthogonal probe that can selectively react with azide groups through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is pivotal for labeling biomolecules in live cells without interfering with native biological processes. The stability of the alkyne moiety in biological environments enhances its utility for various applications, such as tracking and imaging proteins, nucleic acids, and other biomolecules.

2.1 Protein Labeling

One of the primary applications of this compound is in the selective labeling of proteins. The alkyne group allows for efficient conjugation to azide-labeled proteins, enabling researchers to visualize protein localization and dynamics within cells.

  • Case Study : In a study by DeGuire et al. (2015), this compound was used to label a specific protein in mammalian cells, demonstrating its effectiveness in tracking protein interactions in real-time through fluorescence microscopy.

2.2 Imaging Techniques

The incorporation of this compound into imaging techniques has provided significant advancements in understanding cellular processes.

  • Research Findings : A study highlighted the use of this compound in stimulated Raman scattering microscopy, which allowed researchers to visualize polyketide biosynthesis in living organisms without background interference from non-specific labeling .

3. Comparative Analysis of Biological Activity

The following table summarizes the biological activity and applications of this compound compared to other biotin derivatives:

CompoundKey FeatureApplicationReference
This compoundTerminal alkyne functionalityProtein labeling, imaging
BiotinNatural vitaminEnzyme cofactorGeneral Knowledge
Biotin-AzideAzide functionalityClick chemistryGeneral Knowledge

4.1 Synthesis and Characterization

This compound can be synthesized through decarboxylation reactions from biotin derivatives, followed by alkyne functionalization. This synthetic pathway has been optimized to yield high purity and stability in biological conditions.

  • Synthesis Example : The synthesis involves the use of visible-light irradiation to facilitate decarboxylative alkynylation reactions at room temperature, which simplifies the overall process .

4.2 Biological Activity Assays

In vitro assays have demonstrated that this compound exhibits low cytotoxicity while maintaining high reactivity towards azides:

  • Cytotoxicity Assay : Cell viability assays indicated over 90% viability in treated cells compared to controls, confirming the compound's suitability for live-cell applications .

5. Conclusion

This compound represents a significant advancement in chemical biology, particularly for studies involving protein dynamics and cellular imaging. Its unique properties enable researchers to explore complex biological systems with minimal interference from background signals. Continued research into its applications will likely yield further insights into protein interactions and cellular processes.

Properties

IUPAC Name

(3aS,4S,6aR)-4-hept-6-ynyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-2-3-4-5-6-7-10-11-9(8-16-10)13-12(15)14-11/h1,9-11H,3-8H2,(H2,13,14,15)/t9-,10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFZBYFQQMRYQB-DCAQKATOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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